Cas no 887595-07-5 (6-Bromo-β-oxo-2-pyridinepropanenitrile)
6-Bromo-β-oxo-2-pyridinepropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinepropanenitrile,6-bromo-b-oxo-
- 3-(6-bromopyridin-2-yl)-3-oxopropanenitrile
- 3-(6-bromo-pyridin-2-yl)-3-oxo-propionitrile
- KJYCVCNIFPOYLQ-UHFFFAOYSA-N
- 3-(6-bromo-2-pyridyl)-3-oxo-propanenitrile
- 6-BROMO-BETA-OXO-2-PYRIDINEPROPANENITRILE
- 887595-07-5
- FT-0604224
- DTXSID10697243
- SCHEMBL15813633
- 6-Bromo-b-oxo-2-Pyridinepropanenitrile
- 6-Bromo-β-oxo-2-pyridinepropanenitrile
-
- MDL: MFCD07785848
- Inchi: 1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7(12)4-5-10/h1-3H,4H2
- InChI Key: KJYCVCNIFPOYLQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(CC#N)=O)=N1
Computed Properties
- Exact Mass: 223.959
- Monoisotopic Mass: 223.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.8A^2
- XLogP3: 1.8
Experimental Properties
- Density: 1.604
- Boiling Point: 385.395°C at 760 mmHg
- Flash Point: 186.88°C
- Refractive Index: 1.579
6-Bromo-β-oxo-2-pyridinepropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B292690-10mg |
6-Bromo-β-oxo-2-pyridinepropanenitrile |
887595-07-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B292690-50mg |
6-Bromo-β-oxo-2-pyridinepropanenitrile |
887595-07-5 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B292690-100mg |
6-Bromo-β-oxo-2-pyridinepropanenitrile |
887595-07-5 | 100mg |
$ 230.00 | 2022-06-07 |
6-Bromo-β-oxo-2-pyridinepropanenitrile Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 6-Bromo-β-oxo-2-pyridinepropanenitrile
6-Bromo-β-oxo-2-pyridinepropanenitrile (CAS No. 887595-07-5): A Comprehensive Overview
6-Bromo-β-oxo-2-pyridinepropanenitrile, identified by the CAS registry number 887595-07-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom at the 6-position, a β-keto group, and a nitrile functional group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and chemical synthesis.
The molecular structure of 6-Bromo-β-oxo-2-pyridinepropanenitrile is notable for its aromatic pyridine ring, which contributes to its stability and reactivity. The bromine substituent at the 6-position plays a crucial role in modulating the electronic properties of the molecule, making it an attractive substrate for various organic transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly those targeting kinase inhibitors and other enzyme-modulating agents.
One of the most recent advancements in the study of this compound involves its application in medicinal chemistry. Researchers have explored its ability to act as a building block for constructing complex heterocyclic frameworks. For instance, the β-keto group has been utilized in aldol reactions, while the nitrile group has been employed in nucleophilic substitutions to generate diverse derivatives with enhanced pharmacological profiles.
In terms of synthesis, several methods have been reported for the preparation of 6-Bromo-β-oxo-2-pyridinepropanenitrile. A common approach involves the bromination of a pyridine derivative followed by oxidation to introduce the β-keto group. Recent optimizations have focused on improving reaction yields and reducing synthetic steps, making this compound more accessible for large-scale production.
The application of 6-Bromo-β-oxo-2-pyridinepropanenitrile extends beyond medicinal chemistry. Its unique reactivity has also been leveraged in materials science, where it serves as a precursor for advanced polymers and coatings. The nitrile group, in particular, has been shown to enhance the mechanical properties of polymer matrices when incorporated into their structures.
From an environmental perspective, studies on the degradation pathways of 6-Bromo-β-oxo-2-pyridinepropanenitrile have revealed that it undergoes hydrolysis under specific conditions, leading to the formation of less hazardous byproducts. This information is critical for assessing its environmental impact and ensuring sustainable practices during its production and use.
In conclusion, 6-Bromo-β-oxo-2-pyridinepropanenitrile (CAS No. 887595-07) stands as a prime example of how structural complexity can be harnessed to achieve diverse chemical functionalities. With ongoing research uncovering new applications and improved synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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